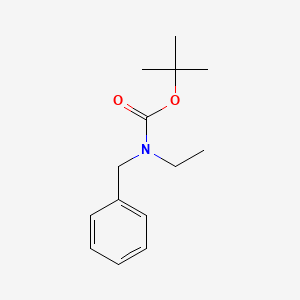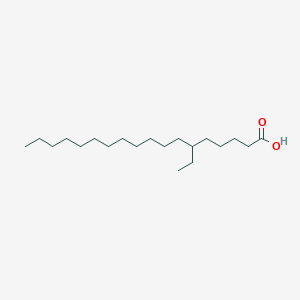
6-Ethyloctadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyloctadecanoic acid typically involves the alkylation of octadecanoic acid. One common method is the Friedel-Crafts alkylation, where octadecanoic acid is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity. The process involves the same Friedel-Crafts alkylation but with optimized parameters for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Ethyloctadecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of various alkyl derivatives.
Applications De Recherche Scientifique
6-Ethyloctadecanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying fatty acid metabolism and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for metabolic disorders.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-ethyloctadecanoic acid involves its interaction with cellular membranes and enzymes. It can modulate the fluidity of cell membranes and influence the activity of membrane-bound enzymes. Additionally, it may act as a ligand for certain nuclear receptors, affecting gene expression and metabolic pathways.
Comparaison Avec Des Composés Similaires
Octadecanoic acid (Stearic acid): Lacks the ethyl group, making it less hydrophobic.
Eicosanoic acid (Arachidic acid): Has a longer carbon chain but no ethyl substitution.
Hexadecanoic acid (Palmitic acid): Shorter carbon chain and no ethyl group.
Uniqueness: 6-Ethyloctadecanoic acid’s unique structure, with an ethyl group on the sixth carbon, imparts distinct physical and chemical properties. This makes it more hydrophobic compared to its analogs, influencing its behavior in biological systems and industrial applications.
Propriétés
Numéro CAS |
185405-57-6 |
|---|---|
Formule moléculaire |
C20H40O2 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
6-ethyloctadecanoic acid |
InChI |
InChI=1S/C20H40O2/c1-3-5-6-7-8-9-10-11-12-13-16-19(4-2)17-14-15-18-20(21)22/h19H,3-18H2,1-2H3,(H,21,22) |
Clé InChI |
OUOJKSCAHHOPME-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(CC)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




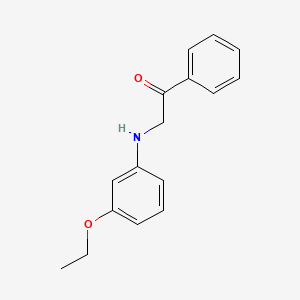
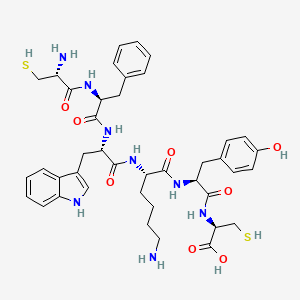


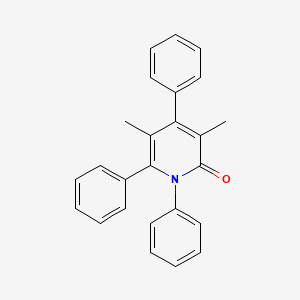
![8-Oxabicyclo[5.1.0]octan-4-one](/img/structure/B14254594.png)
![(2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid](/img/structure/B14254598.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B14254619.png)
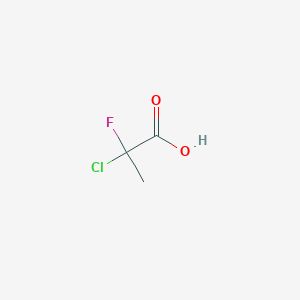
![1-Azabicyclo[2.2.2]octan-3-YL hexanoate](/img/structure/B14254623.png)
